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Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-
Chloro-4-(hydroxymethyl)phenylboronic acid (CAS: 1190875-60-5), a key building block in

medicinal chemistry and organic synthesis. In the absence of publicly available experimental

spectra, this document leverages established spectroscopic principles and comparative data

from closely related analogues to present a comprehensive and predictive characterization.

This guide is intended to serve as a valuable resource for researchers in confirming the identity,

purity, and structure of this compound through Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure
3-Chloro-4-(hydroxymethyl)phenylboronic acid is a bifunctional organic compound featuring

a phenylboronic acid moiety, a chlorine atom, and a hydroxymethyl group. This unique

combination of functional groups makes it a versatile intermediate in the synthesis of complex

organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid

group allows for the formation of new carbon-carbon bonds, the chloro substituent provides a

site for further functionalization or can be used to modulate the electronic properties of the
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molecule, and the hydroxymethyl group offers a handle for derivatization or can participate in

hydrogen bonding interactions.

A thorough understanding of its spectroscopic properties is paramount for researchers to verify

its synthesis and purity, and to track its transformation in subsequent chemical reactions.

Molecular Structure:

Chemical Formula: C₇H₈BClO₃

Molecular Weight: 186.40 g/mol

CAS Number: 1190875-60-5[1]

The structural features of this molecule, including the substitution pattern on the aromatic ring,

are key to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in

solution. For 3-Chloro-4-(hydroxymethyl)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR are

particularly informative.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

hydroxymethyl protons, and the acidic protons of the boronic acid and alcohol groups. The

chemical shifts are influenced by the electronic effects of the substituents. The boronic acid

group is electron-withdrawing, the chloro group is electron-withdrawing and ortho, para-

directing, and the hydroxymethyl group is weakly electron-donating.

Predicted ¹H NMR Data (in DMSO-d₆):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.0 Singlet 1H H-2

This proton is

ortho to the

electron-

withdrawing

boronic acid

group and meta

to the chloro

group, leading to

a downfield shift.

~7.7 Doublet 1H H-6

This proton is

ortho to the

boronic acid

group and ortho

to the chloro

group, resulting

in a downfield

shift.

~7.5 Doublet 1H H-5

This proton is

meta to the

boronic acid

group and ortho

to the

hydroxymethyl

group.

~4.6 Singlet 2H -CH₂OH

The methylene

protons adjacent

to the aromatic

ring and the

hydroxyl group.

~8.1 (broad) Singlet 2H -B(OH)₂ The acidic

protons of the

boronic acid

group often
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appear as a

broad singlet and

may exchange

with water in the

solvent.

~5.4 (broad) Singlet 1H -CH₂OH

The hydroxyl

proton signal is

often broad and

its position can

vary depending

on concentration

and temperature.

Note: Predicted chemical shifts are based on data from 4-(hydroxymethyl)phenylboronic acid[2]

[3][4] and 3-chlorophenylboronic acid.[5][6][7][8]

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment Rationale

~142 C-4

Carbon bearing the

hydroxymethyl group, shifted

downfield due to attachment to

the oxygen.

~135 C-1

Carbon attached to the boronic

acid group; often a weak or

unobserved signal.

~133 C-3

Carbon bearing the chloro

group, shifted downfield by the

electronegative chlorine.

~131 C-6 Aromatic CH carbon.

~129 C-2 Aromatic CH carbon.

~127 C-5 Aromatic CH carbon.

~62 -CH₂OH
Aliphatic carbon of the

hydroxymethyl group.

Predicted ¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a

tricoordinate boronic acid.

Predicted ¹¹B NMR Data:

Chemical Shift (δ, ppm) Rationale

~28-32

A chemical shift in this range is typical for

arylboronic acids with a trigonal planar sp²

hybridized boron atom.

NMR Structural Assignment Diagram
Caption: Predicted NMR assignments for 3-Chloro-4-(hydroxymethyl)phenylboronic acid.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3500-3200 Strong, Broad O-H stretch

Overlapping signals

from the alcohol -OH

and the boronic acid -

B(OH)₂ groups,

broadened due to

hydrogen bonding.

3100-3000 Medium Aromatic C-H stretch

Characteristic of C-H

bonds on the benzene

ring.

2950-2850 Medium Aliphatic C-H stretch

From the -CH₂- group

of the hydroxymethyl

substituent.

1600-1580, 1500-

1400
Medium to Strong Aromatic C=C stretch

Skeletal vibrations of

the benzene ring.

~1350 Strong B-O stretch

A characteristic and

strong absorption for

boronic acids.

~1080 Strong C-O stretch
From the primary

alcohol (-CH₂OH).

~820 Strong C-H out-of-plane bend

Indicative of the 1,2,4-

trisubstitution pattern

on the benzene ring.

~750 Strong C-Cl stretch

Characteristic

absorption for an aryl

chloride.

Note: Predicted wavenumbers are based on general IR correlation tables and data for related

phenylboronic acids.

IR Functional Group Diagram
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Stretching Vibrations Bending Vibrations

3-Chloro-4-(hydroxymethyl)phenylboronic acid

O-H Stretch
(3500-3200 cm⁻¹)

Aromatic C-H Stretch
(3100-3000 cm⁻¹)

Aliphatic C-H Stretch
(2950-2850 cm⁻¹)

Aromatic C=C Stretch
(1600-1400 cm⁻¹)

B-O Stretch
(~1350 cm⁻¹)

C-O Stretch
(~1080 cm⁻¹)

C-Cl Stretch
(~750 cm⁻¹)

C-H Out-of-Plane Bend
(~820 cm⁻¹)

Click to download full resolution via product page

Caption: Key IR vibrational modes for 3-Chloro-4-(hydroxymethyl)phenylboronic acid.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2)

separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺

peak.

Predicted Key Fragments:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1430783?utm_src=pdf-body-img
https://www.benchchem.com/product/b1430783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Rationale

186/188
[C₇H₈B³⁵ClO₃]⁺ /

[C₇H₈B³⁷ClO₃]⁺
Molecular ion (M⁺)

168/170 [M - H₂O]⁺

Loss of a water molecule from

the boronic acid and/or

hydroxymethyl group.

155/157 [M - CH₂OH]⁺
Loss of the hydroxymethyl

radical.

140 [M - H₂O - B(OH)₂]⁺

Subsequent loss of the boronic

acid group after initial water

loss.

125 [C₆H₄Cl]⁺
Phenyl chloride cation

fragment.

Mass Spectrometry Fragmentation Pathway Diagram

[M]⁺˙
m/z 186/188

[M-H₂O]⁺˙
m/z 168/170

- H₂O

[M-CH₂OH]⁺
m/z 155/157

- •CH₂OH

[C₆H₄Cl]⁺
m/z 125

- B(OH)₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-(hydroxymethyl)phenylboronic acid
in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often

preferred for boronic acids as it solubilizes them well and allows for the observation of

exchangeable protons.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse

experiment is usually sufficient.

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly on the

attenuated total reflectance (ATR) crystal.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a

background scan of the empty ATR crystal before scanning the sample.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry Protocol
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe

with electron ionization (EI) is a common method. For less stable compounds, electrospray

ionization (ESI) from a solution (e.g., in methanol or acetonitrile) can be used.
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Ionization (EI): Use a standard electron energy of 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-400).

Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of 3-Chloro-4-
(hydroxymethyl)phenylboronic acid. The presented data for NMR, IR, and MS, derived from

established principles and analysis of analogous structures, offers a robust framework for

researchers to identify and characterize this important synthetic intermediate. The provided

protocols offer practical guidance for obtaining high-quality experimental data. It is the author's

hope that this guide will facilitate the work of scientists in the fields of chemical synthesis and

drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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